c-Myc inhibitor 10

Catalog No.
S15746814
CAS No.
M.F
C28H38N6O3
M. Wt
506.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
c-Myc inhibitor 10

Product Name

c-Myc inhibitor 10

IUPAC Name

2-[6-[(2S,5S)-2,5-dimethylpyrrolidin-1-yl]pyridin-3-yl]-N-ethyl-7-methoxy-1-[[(2S)-4-methylmorpholin-2-yl]methyl]benzimidazole-5-carboxamide

Molecular Formula

C28H38N6O3

Molecular Weight

506.6 g/mol

InChI

InChI=1S/C28H38N6O3/c1-6-29-28(35)21-13-23-26(24(14-21)36-5)33(17-22-16-32(4)11-12-37-22)27(31-23)20-9-10-25(30-15-20)34-18(2)7-8-19(34)3/h9-10,13-15,18-19,22H,6-8,11-12,16-17H2,1-5H3,(H,29,35)/t18-,19-,22-/m0/s1

InChI Key

JDGMXWQWODGPGM-IPJJNNNSSA-N

Canonical SMILES

CCNC(=O)C1=CC2=C(C(=C1)OC)N(C(=N2)C3=CN=C(C=C3)N4C(CCC4C)C)CC5CN(CCO5)C

Isomeric SMILES

CCNC(=O)C1=CC2=C(C(=C1)OC)N(C(=N2)C3=CN=C(C=C3)N4[C@H](CC[C@@H]4C)C)C[C@@H]5CN(CCO5)C

C-Myc inhibitor 10, also referred to as 10074-G5, is a small-molecule compound designed to inhibit the activity of the c-Myc protein, a well-known oncogene implicated in various cancers. C-Myc functions primarily as a transcription factor that regulates genes involved in cell proliferation, growth, and metabolism. The overexpression or deregulation of c-Myc is associated with numerous malignancies, making it a critical target for cancer therapy. C-Myc inhibitor 10 specifically disrupts the dimerization of c-Myc with its partner protein Max, thereby preventing the formation of the active transcription complex necessary for c-Myc's oncogenic functions .

C-Myc inhibitor 10 has demonstrated significant biological activity by effectively inhibiting the interaction between c-Myc and Max. This inhibition leads to decreased transcriptional activity of c-Myc target genes, which are often involved in promoting cell proliferation and survival in cancer cells. In vitro studies have shown that this compound induces apoptosis in c-Myc-expressing cancer cells by deregulating c-Myc activity . Moreover, it has been noted that the compound exhibits a dose-dependent cytotoxic effect on various cancer cell lines expressing high levels of c-Myc .

The synthesis of c-Myc inhibitor 10 typically involves a multi-step process:

  • Starting Materials: Utilize commercially available precursors.
  • Key Reactions: Employ standard organic reactions such as coupling reactions to form the biphenyl moiety and cyclization reactions to construct the bicyclic benzofurazan.
  • Functional Group Modifications: Modify functional groups (e.g., nitro group) to optimize binding affinity and biological activity.
  • Purification: Use chromatographic techniques to purify the final product.

This synthetic route allows for the generation of analogs with varied biological properties through systematic modifications .

C-Myc inhibitor 10 is primarily investigated for its potential applications in cancer therapy. By targeting the c-Myc/Max dimerization, it aims to reduce tumor growth and improve patient outcomes in cancers characterized by elevated c-Myc levels. Additionally, ongoing research explores its use in combination therapies to enhance the efficacy of existing treatments against resistant cancer types .

Interaction studies have revealed that c-Myc inhibitor 10 binds stably to the disordered regions of the c-Myc protein, specifically targeting "hot spot" residues critical for its interaction with Max. These studies utilize biophysical methods such as fluorescence spectroscopy and surface plasmon resonance to assess binding affinities and kinetics . The findings indicate that effective inhibition can be achieved through non-covalent interactions without disrupting normal cellular functions significantly.

Several compounds exhibit similar mechanisms of action as c-Myc inhibitor 10 but differ in their chemical structures and specificities:

Compound NameMechanismUnique Features
10058-F4Inhibits Myc/Max dimerizationMore potent than 10074-G5 but less selective
F0909-0073Disrupts Myc/MAX interactionExhibits lower IC50 values compared to 10074-G5
NT-B2RBinds directly to MycBicyclic peptide with high nanomolar affinity
CX-33543Stabilizes G-quadruplexes in Myc promoterTargets DNA structure rather than protein interactions
QuarfloxinBinds G-quadruplexesDual action on replication and transcription

C-Myc inhibitor 10 stands out due to its unique ability to inhibit dimerization specifically via non-covalent interactions while being structurally distinct from other inhibitors like 10058-F4 and NT-B2R. Its design allows for further modifications aimed at enhancing potency and selectivity against various cancer types .

XLogP3

3.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

506.30053910 g/mol

Monoisotopic Mass

506.30053910 g/mol

Heavy Atom Count

37

Dates

Modify: 2024-08-15

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